![molecular formula C19H15F3N4O3S2 B3013057 2-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392297-02-8](/img/structure/B3013057.png)
2-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
The compound 2-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of benzamide with a thiadiazole scaffold, which is known to possess significant biological properties. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can provide insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds involves the formation of Schiff's bases containing a thiadiazole scaffold and benzamide groups. A solvent-free synthesis under microwave irradiation was used to create a series of novel N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . This method is likely to be applicable to the synthesis of 2-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, with modifications to include the specific substituents such as the 2-methoxy group and the 2-(trifluoromethyl)phenylamino moiety.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques would be essential in determining the structure of the compound , ensuring that the synthesis has been successful and that the correct molecular features are present.
Chemical Reactions Analysis
The thiadiazole and benzamide moieties present in the compound suggest that it could participate in various chemical reactions. The thiadiazole could act as a nucleophile or electrophile in different conditions, and the benzamide group could be involved in reactions typical of amides, such as hydrolysis or condensation . The specific reactivity of the compound would depend on the substituents present and their electronic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives with thiadiazole scaffolds are not detailed in the provided papers. However, the presence of the trifluoromethyl group and the methoxy group could influence the lipophilicity, solubility, and overall drug-likeness of the compound. The ADMET properties of similar compounds were predicted to show good oral drug-like behavior , which could also be relevant for the compound .
Relevant Case Studies
The provided papers do not mention case studies directly related to the compound. However, the anticancer activity of similar compounds was evaluated against various human cancer cell lines, and some showed promising activity with GI50 values comparable to standard drugs . This suggests that 2-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide could also possess anticancer properties, which would be worth investigating in future studies.
Scientific Research Applications
Nematocidal Activity
Research on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group has shown promising nematocidal activities against Bursaphelenchus xylophilus. Compounds in this category have demonstrated significant mortality rates in nematodes, surpassing some commercial agents, and have been suggested as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).
Anticancer Activities
Another study focused on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones, which are based on similar scaffolds. These compounds were tested against various cancer cell lines, showing moderate to good inhibitory activity. Notably, some compounds were identified as potential inhibitors of tubulin polymerization, indicating their promise as anticancer agents (Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, & Saxena, 2011).
Antimicrobial Agents
The synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives has been explored for their potential as antibacterial and antifungal agents. Several synthesized compounds exhibited significant antimicrobial activities, with some reaching levels comparable to standard antimicrobial agents. This indicates their potential as new antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
properties
IUPAC Name |
2-methoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S2/c1-29-14-9-5-2-6-11(14)16(28)24-17-25-26-18(31-17)30-10-15(27)23-13-8-4-3-7-12(13)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWRWVHYGBLILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
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